![molecular formula C16H19N5O3 B2813324 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide CAS No. 941976-03-0](/img/structure/B2813324.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This analysis would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include information on its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity :
- Lavergne, Viallefont, and Daunis (1975) studied the condensation reactions involving ethyl acetoacetate and various diamino triazines, leading to the formation of several bicyclic products, including those related to the chemical structure (Lavergne, Viallefont, & Daunis, 1975).
- Eberle and Schirm (1977) synthesized derivatives of 1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines by reacting 2-methylthioimidazoline with phenylbromides, exploring novel pathways in heterocyclic chemistry (Eberle & Schirm, 1977).
Pharmacological Applications :
- Abdel-Aziz et al. (2008) synthesized novel derivatives incorporating thiazolo[3,2-a]benzimidazole moiety. These compounds, related to the structure of interest, showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).
- Sztanke et al. (2007) identified antitumor activities in a series of related compounds. These compounds showed significant cytotoxic activities against various human carcinoma cells, highlighting their potential in cancer therapy (Sztanke, Pasternak, Rzymowska, Sztanke, Kandefer-Szerszeń, Dybała, & Kozioł, 2007).
Cytotoxicity and Antimicrobial Properties :
- Gazieva et al. (2018) studied the reactivity and cytotoxicity of imidazothiazolotriazinones, which are structurally similar to the compound . They evaluated these compounds for cytotoxic activity against various human cancer cell lines, providing insights into their potential as anticancer agents (Gazieva, Izmest’ev, Anikina, Pukhov, Meshchaneva, Khakimov, Kolotyrkina, & Kravchenko, 2018).
Antimicrobial and Anticancer Activities :
- Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, which showed notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in lipid metabolism .
Mode of Action
The compound acts as a highly selective agonist for the THR-β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the THR-β and initiates a series of biochemical reactions that lead to changes in lipid metabolism .
Biochemical Pathways
The activation of THR-β can lead to the breakdown of lipids in the liver, which can have downstream effects on overall lipid levels in the body .
Result of Action
The primary result of the compound’s action is a reduction in lipid levels. This is due to its action at the THR-β in the liver, leading to changes in lipid metabolism . .
Propiedades
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11(2)17-13(22)10-21-15(24)14(23)20-9-8-19(16(20)18-21)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUATLAVMBFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.